N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate is then subjected to further reactions to introduce the isoxazolo[5,4-b]pyridine moiety and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isoxazolo[5,4-b]pyridine moiety may also play a role in binding to specific sites on the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as:
- 1-Adamantylamine
- 1-Adamantanol
- 1-Adamantylacetic acid
Uniqueness
What sets N-[1-(1-adamantyl)propyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide apart from these similar compounds is its unique combination of the adamantane framework with the isoxazolo[5,4-b]pyridine moiety. This combination provides distinct chemical and biological properties that are not observed in other adamantane derivatives.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-4-18(22-9-14-6-15(10-22)8-16(7-14)11-22)24-20(26)17-5-12(2)23-21-19(17)13(3)25-27-21/h5,14-16,18H,4,6-11H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHYPXUOTXSSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C5C(=NOC5=NC(=C4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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